![molecular formula C21H15NO6 B2497612 (5-(3-methoxyphenyl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate CAS No. 946238-24-0](/img/structure/B2497612.png)
(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves intricate steps, including etherification, oximation, and Beckmann rearrangement processes, as seen in the synthesis of similar chromene and isoxazole derivatives. For example, a study detailed the preparation of a dimethoxy compound through a series of reactions starting from rotenone and dimethyloxosulphonium methylide, showcasing the complexity and multi-step nature of these syntheses (Xiaodong Chen, Jiao Ye, & A. Hu, 2012). Another approach highlighted is the domino 1,3-dipolar cycloaddition and elimination strategy to create functionalized isoxazoles, demonstrating the versatility and creativity required in these synthetic methodologies (J. G. Ruano, Cristina Fajardo, & M. R. Martín, 2005).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using NMR, MS techniques, and X-ray single crystal diffraction analysis. These techniques provide detailed insights into the atomic arrangements and configurations, essential for understanding the compound's chemical behavior and reactivity. For instance, the crystal structure analysis of certain chromene and isoxazole derivatives has been elucidated, revealing their triclinic space group and cell parameters, offering a glimpse into the intricate molecular geometry of these compounds (Xiaodong Chen, Jiao Ye, & A. Hu, 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their unique structural features. They participate in various chemical reactions, including nitrile oxide and alkyne cycloaddition, demonstrating their potential as versatile building blocks in organic synthesis. Such reactions not only expand the functional group diversity but also allow for the creation of novel molecular architectures (B. Srinivas & G. Krupadanam, 2017).
Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis and structural analysis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions have been demonstrated, highlighting the versatility of chromene derivatives in forming complex structures with potential applications in catalysis and material science (Budzisz, Małecka, & Nawrot, 2004).
- Research into the antibacterial effects and synthesis of new derivatives of 4-hydroxy-chromen-2-one, a structurally similar compound, underscores the antibacterial potential of chromene derivatives, offering pathways for the development of new antibacterial agents (Behrami & Dobroshi, 2019).
Potential Applications
- Chromene derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, indicating their potential in cancer research and therapy (Jiang et al., 2014).
- The synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isomerization processes highlights the chemical versatility of these compounds, suggesting their utility in synthesizing a broad range of chemically active molecules for various applications (Serebryannikova et al., 2019).
- A study on the metabolism of a new P-glycoprotein inhibitor HM-30181 in rats using liquid chromatography/electrospray mass spectrometry demonstrates the pharmacokinetic properties of chromene derivatives, providing insights into their potential use as therapeutic agents (Paek et al., 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6/c1-25-16-7-4-6-13(9-16)19-11-15(22-28-19)12-26-20(23)17-10-14-5-2-3-8-18(14)27-21(17)24/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYERLMUMRSUDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)COC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate |
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